Nitroarginine

Catalog No.
S537279
CAS No.
2149-70-4
M.F
C6H13N5O4
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroarginine

CAS Number

2149-70-4

Product Name

Nitroarginine

IUPAC Name

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid

Molecular Formula

C6H13N5O4

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)

InChI Key

MRAUNPAHJZDYCK-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

N omega Nitro L Arginine, N omega-Nitro-L-Arginine, N(G)-Nitroarginine, N(omega)-Nitroarginine, NG Nitro L Arginine, NG Nitroarginine, NG-Nitro-L-Arginine, NG-Nitroarginine, Nitroarginine, NO2Arg, NOARG, omega Nitroarginine, omega-Nitro-L-Arginine, N, omega-Nitroarginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Description

The exact mass of the compound Nitroarginine is 219.09675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Nitric Oxide Synthase (NOS)

By inhibiting NOS, L-NAME effectively reduces the production of NO within cells. This makes it a valuable tool for researchers to study the specific roles of NO in various physiological and pathological processes. For instance, L-NAME administration in animal models can help investigate the involvement of NO in:

  • Cardiovascular function: NO is a potent vasodilator, meaning it relaxes blood vessels. L-NAME can be used to induce hypertension (high blood pressure) in research settings, allowing scientists to study the mechanisms of NO-dependent blood flow regulation [].
  • Inflammation: NO has complex roles in inflammation, with both pro- and anti-inflammatory effects depending on the context. L-NAME can be used to assess the contribution of NO to specific inflammatory responses [].
  • Neurotransmission: NO plays a role in neuronal signaling. L-NAME can be helpful in understanding the involvement of NO in learning, memory, and other neurological processes [].

Nitroarginine, also known as Nω-nitro-L-arginine, is a nitro derivative of the amino acid arginine. It functions primarily as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes. By inhibiting nitric oxide synthase, nitroarginine acts as a vasoconstrictor, leading to reduced blood flow in certain tissues. Its chemical formula is C₆H₁₃N₅O₄, and it has a molecular weight of approximately 219.20 g/mol .

Nitroarginine acts as a competitive inhibitor of NOS. Its structural similarity to L-arginine allows it to bind to the active site of NOS, preventing the natural substrate (L-arginine) from binding and subsequent NO production []. This inhibition helps researchers understand the role of NO in various physiological processes by observing the effects of its absence.

  • Inhibition of Nitric Oxide Synthase: Nitroarginine competes with L-arginine for binding to the active site of nitric oxide synthase, effectively blocking the conversion of L-arginine to nitric oxide and L-citrulline .
  • Ammonolysis: Nitroarginine can undergo ammonolysis, leading to the formation of ornithine-containing compounds. This reaction is significant in understanding its reactivity and potential side products during synthesis .
  • Reactivity with Reactive Oxygen Species: Nitroarginine has been shown to interact with various reactive oxygen species, influencing oxidative stress responses in biological systems .

Nitroarginine exhibits notable biological activities, primarily through its role as a nitric oxide synthase inhibitor:

  • Neuroprotective Effects: It has been demonstrated to prevent glutamate toxicity and ammonia-induced alterations in brain energy metabolism, suggesting potential neuroprotective properties .
  • Cardiovascular Research: Nitroarginine is widely used in studies examining coronary constriction and vascular responses. It helps elucidate the role of nitric oxide in cardiovascular health and disease .
  • Impact on Monoamine Transport: Research indicates that nitroarginine may affect dopamine transport and half-life in the striatal extracellular space, influencing neurotransmitter dynamics .

Nitroarginine can be synthesized through several methods:

  • Nitration of L-Arginine: The most common method involves the nitration of L-arginine using nitrous acid or other nitrating agents under controlled conditions to yield nitroarginine .
  • Chemical Modification: Various chemical modifications can be applied to arginine derivatives to introduce the nitro group at specific positions on the amino acid backbone .
  • Peptide Synthesis: Nitroarginine can also be incorporated into peptides during solid-phase peptide synthesis, allowing for the study of its effects in peptide form .

Nitroarginine has several applications across various fields:

  • Biochemical Research: It serves as a critical tool in studies related to nitric oxide signaling pathways and their implications in various diseases.
  • Pharmacological Studies: Its ability to inhibit nitric oxide synthase makes it valuable for investigating the role of nitric oxide in cardiovascular and neurological disorders .
  • Toxicology: Nitroarginine is used in research exploring ammonia toxicity and its effects on antioxidant enzyme activity .

Nitroarginine shares structural similarities with several compounds that also interact with nitric oxide synthase. Here are some notable examples:

Compound NameStructure SimilarityMechanism of ActionUnique Features
Nω-Nitro-L-arginine methyl esterSimilar backboneNitric oxide synthase inhibitionMethyl ester enhances lipophilicity
L-NG-monomethyl arginineSimilar backboneCompetitive inhibitionSelective for endothelial nitric oxide synthase
Nω-Nitro-L-citrullineRelated structureInhibition of nitric oxide productionCitrulline derivative affecting different pathways

Nitroarginine is unique due to its specific action on all three isoforms of nitric oxide synthase and its established role in both neuroprotection and cardiovascular research. Its versatility as a biochemical tool distinguishes it from other similar compounds that may target more specific pathways or receptors.

Structural and Molecular Characteristics

Nitroarginine is characterized by the substitution of a nitro group (-NO₂) at the terminal nitrogen of the guanidino moiety of L-arginine. Key molecular features include:

  • IUPAC Name: (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid.
  • Molecular Formula: C₆H₁₃N₅O₄.
  • Molecular Weight: 219.20 g/mol.
  • CAS Registry Number: 2149-70-4.

Structural Representation

  • SMILES: N[C@@H](CCCNC(=N)N[N+]([O-])=O)C(O)=O.
  • InChI Key: MRAUNPAHJZDYCK-BYPYZUCNSA-N.

Synonyms and Classification

Nitroarginine is recognized by multiple synonyms, reflecting its chemical and functional properties:

  • N-G-nitro-L-arginine (L-NNA).
  • NG-Nitro-L-arginine.
  • ω-Nitro-L-arginine.
  • Nitro-L-arginine.

It belongs to the class of N-nitro compounds and non-proteinogenic amino acids.

The synthesis of nitroarginine has been accomplished through several classical methodologies that have been established over decades of research. The most fundamental approach involves the isourea method, which represents one of the earliest systematic procedures for producing nitroarginine derivatives. This method utilizes O-methylisourea hydrochloride as a key intermediate, which is nitrated with nitrating agents to form O-methyl-N-nitroisourea, followed by reaction with ornithine dihydrochloride in the presence of copper carbonate to afford the desired nitroarginine product [1] [2].

The direct nitration of arginine constitutes another classical approach that has undergone significant optimization. Initially, this method yielded approximately 50% of the desired product [3], but subsequent improvements have increased the yield to 81.5% through refined reaction conditions and purification procedures [3]. This transformation typically involves treating arginine with nitric acid in sulfuric acid under controlled temperature conditions, requiring careful temperature management to prevent decomposition of the product [3].

O-methylisourea route synthesis has emerged as a more efficient classical method, particularly when employing fuming sulfuric acid as a dehydrating agent. This approach involves the nitration of O-methylisourea with nitrating agents in the presence of fuming sulfuric acid, achieving yields of 75-84% under optimized conditions [4] [5]. The use of fuming sulfuric acid significantly enhances the reaction yield by removing water generated during the reaction, while simultaneously improving the efficiency of the workup procedure [4].

The copper carbonate-mediated synthesis represents another established classical route, wherein nitroisourea compounds are reacted with ornithine dihydrochloride in the presence of copper carbonate as a catalyst. This method typically achieves yields in the range of 45-70%, with the copper carbonate serving both as a catalyst and as a base to facilitate the guanidine formation reaction [1] [2].

Modern Synthetic Methodologies

Contemporary synthetic approaches to nitroarginine have been significantly enhanced through the application of modern chemical methodologies that emphasize efficiency, environmental sustainability, and improved yields. Microwave-assisted synthesis has emerged as a particularly effective modern technique, enabling rapid synthesis of nitroarginine derivatives in significantly reduced reaction times. This methodology typically requires only 5-10 minutes of microwave irradiation at temperatures ranging from 90-120°C, resulting in yield improvements of 20-30% compared to conventional heating methods [6].

Green chemistry approaches have gained prominence in nitroarginine synthesis, with water serving as the preferred solvent system. These methodologies demonstrate excellent environmental compatibility while maintaining synthetic efficiency. The use of aqueous reaction media has been successfully applied to carbon-carbon bond formation reactions involving nitroarginine derivatives, achieving favorable yields under mild reaction conditions [6]. The implementation of green chemistry principles has resulted in minimal waste generation and reduced environmental impact.

Catalytic synthetic methodologies utilizing iron-based catalysts have been developed for the efficient synthesis of nitroarginine derivatives. These systems demonstrate remarkable activity at mild temperatures and exhibit excellent functional group tolerance. Iron-catalyzed cascade reactions have been successfully employed for the reduction and subsequent functionalization of nitroarginine derivatives, achieving yields of 85-95% under optimized conditions [7].

Solid-phase synthesis techniques have revolutionized the preparation of nitroarginine-containing peptides and derivatives. The nitro group protection strategy in solid-phase peptide synthesis has been revisited and optimized, demonstrating superior performance compared to traditional protecting groups. This methodology allows for the efficient incorporation of nitroarginine residues into peptide sequences with minimal side reactions and excellent yields [8] [9].

Flow chemistry methodologies represent cutting-edge approaches to nitroarginine synthesis, enabling continuous processing and improved scalability. These systems allow for precise control of reaction parameters and facilitate the synthesis of nitroarginine derivatives under optimized conditions with enhanced safety profiles and reduced waste generation [10].

Reduction of Nitroarginine to Arginine

The reduction of nitroarginine to arginine represents a critical transformation in synthetic chemistry, with numerous methodologies having been developed to achieve this conversion efficiently and selectively. Catalytic hydrogenation remains the most widely employed method for this transformation, utilizing palladium on carbon as the catalyst in the presence of hydrogen gas. This method typically achieves yields of 75-95% under standard conditions, with reaction times ranging from 2-8 hours depending on the specific substrate and reaction conditions [11] [12].

Tin(II) chloride reduction has emerged as a highly effective alternative to catalytic hydrogenation, particularly for solid-phase synthesis applications. This method employs tin(II) chloride in hydrochloric acid solution using 2-methyltetrahydrofuran as solvent at 55°C, achieving yields of 80-92% with excellent selectivity [8]. The orthogonal nature of this reduction method makes it particularly suitable for peptide synthesis where other functional groups must remain intact.

Sodium borohydride reduction represents a novel approach to nitroarginine reduction that has been developed specifically for small-scale and parallel synthesis applications. This method utilizes sodium borohydride in the presence of metal ion catalysts under mild conditions, achieving yields of 70-85% with good selectivity [12] [13]. The simplicity of this method and its compatibility with open-vessel conditions make it particularly attractive for laboratory-scale synthesis.

Titanium(III) chloride reduction offers an aqueous-compatible approach to nitroarginine reduction, particularly suitable for peptide-containing substrates. This method typically requires 1-4 hours of reaction time and achieves yields of 65-80%, with the advantage of being compatible with aqueous reaction media [8].

Iron powder reduction systems provide cost-effective alternatives for large-scale nitroarginine reduction, utilizing iron powder in combination with iron(II) sulfate in aqueous media. This system achieves yields of 60-75% and is particularly suitable for industrial-scale applications due to its cost-effectiveness and scalability [14].

Derivatization and Chemical Modifications

The derivatization of nitroarginine encompasses a wide range of chemical modifications that have been developed to enhance its biological activity, improve its pharmacokinetic properties, and facilitate its use in various research applications. Esterification reactions represent one of the most important derivatization strategies, with the methyl ester derivative (N-nitro-L-arginine methyl ester, L-NAME) being the most widely utilized. This esterification can be achieved using methanol in the presence of boron trifluoride or through diazomethane methylation, resulting in improved solubility and bioavailability compared to the parent compound [15] [16].

Amidation reactions have been extensively employed to create peptide-based derivatives of nitroarginine with enhanced selectivity for specific nitric oxide synthase isoforms. These reactions typically utilize standard peptide coupling reagents such as HBTU or DCC to form amide bonds with various amino acids and peptide sequences. The resulting peptide amides demonstrate improved stability under physiological conditions and often exhibit enhanced biological activity [17] [18].

Acylation modifications provide access to N-acyl derivatives of nitroarginine with modified pharmacokinetic properties. These transformations typically employ acid chlorides or anhydrides as acylating agents, resulting in products with altered stability and biological activity profiles. The acyl derivatives serve as potential prodrugs and can be designed to release the active nitroarginine species under specific physiological conditions [19].

Alkylation reactions have been utilized to generate N-alkyl derivatives of nitroarginine with altered selectivity profiles for different nitric oxide synthase isoforms. These modifications typically employ alkyl halides or other alkylating agents to introduce various alkyl groups onto the guanidine nitrogen atoms, resulting in compounds with modified binding affinities and selectivities [19].

Hydroxylation modifications represent advanced derivatization strategies designed to enhance the binding affinity of nitroarginine derivatives through the introduction of hydroxyl groups capable of forming additional hydrogen bonds with target enzymes. These modifications often utilize hydroxylamine derivatives and result in hydroxamic acid analogs with enhanced biological activity [17] [20].

Peptide coupling reactions have been extensively employed to create dipeptide and oligopeptide derivatives of nitroarginine with tissue-specific targeting capabilities. These reactions utilize standard Fmoc-based solid-phase peptide synthesis protocols to incorporate nitroarginine residues into peptide sequences of varying lengths and compositions. The resulting peptide derivatives often demonstrate enhanced selectivity for specific nitric oxide synthase isoforms and improved pharmacological profiles [17] [21].

Classical Synthetic RouteTypical Yield (%)Reaction ConditionsKey Advantages
Isourea Method50-65Copper carbonate catalyst, aqueous mediumEstablished method, reliable
Direct Arginine Nitration50-81.5Nitric acid in sulfuric acid, low temperatureDirect conversion, simple procedure
O-Methylisourea Route75-84Fuming sulfuric acid, nitric acid, -20 to 30°CHigh yield, improved isolation
Copper Carbonate Route45-70Aqueous solution, copper carbonateSelective formation
Modern Synthetic MethodYield Improvement (%)Reaction TimeKey Features
Microwave-Assisted Synthesis20-305-10 minutesRapid heating, reduced reaction time
Green Chemistry Approach15-258-80 minutesWater as solvent, eco-friendly
Catalytic Nitration10-402-24 hoursIron-based catalysts, mild conditions
Solid-Phase Synthesis85-9530 minutes per cycleResin-bound synthesis, easy purification
Flow Chemistry25-35ContinuousContinuous processing, scalable
Reduction MethodYield (%)Reaction TimeSelectivity
Catalytic Hydrogenation (Pd/C)75-952-8 hoursHigh, some side reactions
Tin(II) Chloride (SnCl₂)80-921-3 hoursExcellent, orthogonal
Sodium Borohydride (NaBH₄)70-8530 minutes-2 hoursGood, mild conditions
Titanium(III) Chloride (TiCl₃)65-801-4 hoursModerate, some over-reduction
Iron Powder/FeSO₄60-752-6 hoursVariable, pH dependent
Derivatization TypeCommon ProductsBiological ActivityStability
EsterificationMethyl esters (L-NAME)NOS inhibitor, improved solubilityHydrolyzable to parent compound
AmidationPeptide amidesSelective NOS inhibitionStable under physiological conditions
AcylationN-acyl derivativesModified pharmacokineticsVariable, depends on acyl group
AlkylationN-alkyl derivativesAltered selectivity profileGenerally stable
HydroxylationHydroxamic acidsEnhanced binding affinitypH-dependent stability
Peptide CouplingDipeptides, oligopeptidesTissue-specific targetingDepends on peptide sequence

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

219.09675391 g/mol

Monoisotopic Mass

219.09675391 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O8V7H6P2J

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

2149-70-4

Wikipedia

Nitroarginine

General Manufacturing Information

L-Ornithine, N5-[imino(nitroamino)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
1: Moon IJ, Kim KR, Chu HS, Kim SH, Chung WH, Cho YS, Hong SH. N-acetylcysteine and N-nitroarginine methyl ester attenuate Carboplatin-induced ototoxicity in dissociated spiral ganglion neuron cultures. Clin Exp Otorhinolaryngol. 2011 Mar;4(1):11-7. Epub 2011 Mar 17. PubMed PMID: 21461057; PubMed Central PMCID: PMC3062221.
2: Delgado E, Marques-Neves C, Rocha I, Sales-Luís J, Silva-Carvalho L. L-arginine and L-nitroarginine methylester effects on vasomotion in isolated rabbit eyes. Ophthalmic Res. 2010;43(3):113-21. Epub 2009 Oct 29. PubMed PMID: 19887876.
3: Ozel H, Yuksel BC, Berkem H, Avsar FM, Guler G, Iskit AB, Guc MO, Hengirmen S. The effects of L-NG-nitroarginine in a zymosan-induced multiple organ dysfunction syndrome model. Eur Surg Res. 2009;43(2):211-8. Epub 2009 Jun 24. PubMed PMID: 19556797.
4: Le Nguyen YH, Winkler JR, Gray HB. Probing heme coordination states of inducible nitric oxide synthase with a ReI(imidazole-alkyl-nitroarginine) sensitizer-wire. J Phys Chem B. 2007 Jun 21;111(24):6628-33. Epub 2007 May 31. PubMed PMID: 17536854; PubMed Central PMCID: PMC2596599.
5: Fontana L, Souza AS, Del Bel EA, Oliveira RM. Ginkgo biloba leaf extract (EGb 761) enhances catalepsy induced by haloperidol and L-nitroarginine in mice. Braz J Med Biol Res. 2005 Nov;38(11):1649-54. Epub 2005 Oct 26. PubMed PMID: 16258634.
6: Goto T, Ohnomi S, Khedara A, Kato N, Ogawa H, Yanagita T. Feeding the nitric oxide synthase inhibitor L-N(omega)nitroarginine elevates serum very low density lipoprotein and hepatic triglyceride synthesis in rats. J Nutr Biochem. 1999 May;10(5):274-8. PubMed PMID: 15539300.
7: Flinspach M, Li H, Jamal J, Yang W, Huang H, Silverman RB, Poulos TL. Structures of the neuronal and endothelial nitric oxide synthase heme domain with D-nitroarginine-containing dipeptide inhibitors bound. Biochemistry. 2004 May 11;43(18):5181-7. PubMed PMID: 15122883.
8: Wang LJ, Zhou SX, Sun CK. [Effects of L-nitroarginine on the recovery of traumatic facial paralysis]. Zhonghua Kou Qiang Yi Xue Za Zhi. 2003 Nov;38(6):447-9. Chinese. PubMed PMID: 14703481.
9: Riganti C, Aldieri E, Bergandi L, Miraglia E, Costamagna C, Bosia A, Ghigo D. Nitroarginine methyl ester and canavanine lower intracellular reduced glutathione. Free Radic Biol Med. 2003 Nov 15;35(10):1210-6. PubMed PMID: 14607520.
10: Huang H, Martásek P, Roman LJ, Silverman RB. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase. J Enzyme Inhib. 2001;16(3):233-9. PubMed PMID: 11697043.

Explore Compound Types